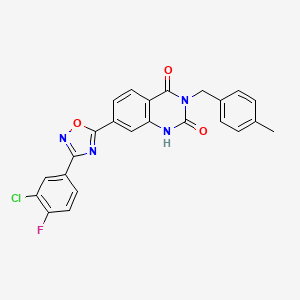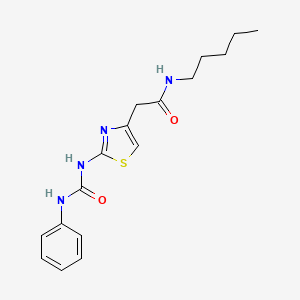![molecular formula C22H18Cl2N2O4 B11276370 2-{2-[(2,3-dichlorophenyl)amino]-2-oxoethoxy}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11276370.png)
2-{2-[(2,3-dichlorophenyl)amino]-2-oxoethoxy}-N-(4-phenoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[(2,3-dichlorophenyl)amino]-2-oxoethoxy}-N-(4-phenoxyphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes dichlorophenyl and phenoxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2,3-dichlorophenyl)amino]-2-oxoethoxy}-N-(4-phenoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the dichlorophenyl and phenoxyphenyl intermediates. These intermediates are then reacted under specific conditions to form the final compound. Common reagents used in the synthesis include dichlorobenzene, phenol derivatives, and acetic anhydride. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications. The use of advanced purification techniques, such as chromatography, is essential to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-[(2,3-dichlorophenyl)amino]-2-oxoethoxy}-N-(4-phenoxyphenyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can occur, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-{2-[(2,3-dichlorophenyl)amino]-2-oxoethoxy}-N-(4-phenoxyphenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-{2-[(2,3-dichlorophenyl)amino]-2-oxoethoxy}-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Eigenschaften
Molekularformel |
C22H18Cl2N2O4 |
|---|---|
Molekulargewicht |
445.3 g/mol |
IUPAC-Name |
2-[2-(2,3-dichloroanilino)-2-oxoethoxy]-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C22H18Cl2N2O4/c23-18-7-4-8-19(22(18)24)26-21(28)14-29-13-20(27)25-15-9-11-17(12-10-15)30-16-5-2-1-3-6-16/h1-12H,13-14H2,(H,25,27)(H,26,28) |
InChI-Schlüssel |
NBQIANUIWMODLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)COCC(=O)NC3=C(C(=CC=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,4-dichlorophenoxy)-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)acetamide](/img/structure/B11276291.png)
![[7-(2-methoxyphenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](4-methylphenyl)methanone](/img/structure/B11276298.png)
![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B11276306.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-pentylacetamide](/img/structure/B11276310.png)
![methyl [4-({2-[(2-chloro-3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B11276318.png)
![3-(2-chlorobenzyl)-5-(2,5-dimethylbenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B11276323.png)
![N-(2,3-Dimethylphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide](/img/structure/B11276325.png)
![2-[(5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B11276349.png)

![1-[7-(4-methoxyphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]-2-methylpropan-1-one](/img/structure/B11276362.png)
![(2E)-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]-3-phenylprop-2-enamide](/img/structure/B11276376.png)
![N-(3-Chloro-4-methylphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide](/img/structure/B11276377.png)

